molecular formula C16H12BrNO2 B12589216 Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- CAS No. 651021-71-5

Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl-

Katalognummer: B12589216
CAS-Nummer: 651021-71-5
Molekulargewicht: 330.17 g/mol
InChI-Schlüssel: CTVJQAGJMUYAOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- typically involves the following steps:

    Bromination of Phenol: The initial step involves the bromination of phenol to introduce the bromine atom. This is usually achieved through electrophilic halogenation using bromine in the presence of a catalyst.

    Formation of Isoxazole Ring: The next step involves the formation of the isoxazole ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and isoxazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can affect various biochemical pathways, making it a valuable tool in research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromophenol: A simpler brominated phenol with similar reactivity but lacking the isoxazole ring.

    3-Bromophenol: Another brominated phenol with the bromine atom in a different position.

    4-Methylphenol: A methylated phenol without the bromine atom or isoxazole ring.

Uniqueness

Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- is unique due to the presence of both the bromine atom and the isoxazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

651021-71-5

Molekularformel

C16H12BrNO2

Molekulargewicht

330.17 g/mol

IUPAC-Name

2-[5-(3-bromophenyl)-1,2-oxazol-3-yl]-4-methylphenol

InChI

InChI=1S/C16H12BrNO2/c1-10-5-6-15(19)13(7-10)14-9-16(20-18-14)11-3-2-4-12(17)8-11/h2-9,19H,1H3

InChI-Schlüssel

CTVJQAGJMUYAOF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)O)C2=NOC(=C2)C3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.